molecular formula C10H12N2 B14398506 5,6,7,8-Tetrahydro-5,8-ethanophthalazine CAS No. 89701-55-3

5,6,7,8-Tetrahydro-5,8-ethanophthalazine

Cat. No.: B14398506
CAS No.: 89701-55-3
M. Wt: 160.22 g/mol
InChI Key: BEXDHHMJNIMCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-5,8-ethanophthalazine is a chemical compound known for its unique structure and potential applications in various fields. It is a bicyclic compound with a fused ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be achieved using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5,6,7,8-Tetrahydro-5,8-ethanophthalazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

CAS No.

89701-55-3

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C10H12N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h5-8H,1-4H2

InChI Key

BEXDHHMJNIMCLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=CN=NC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.